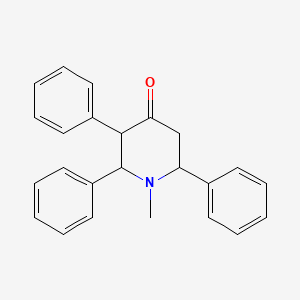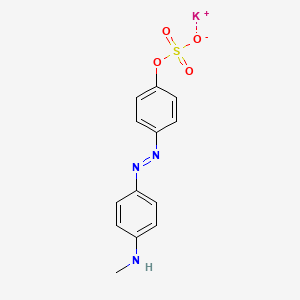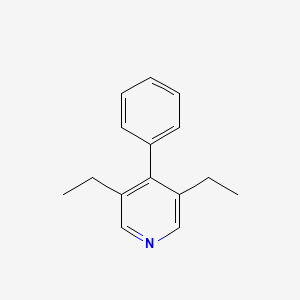![molecular formula C24H24Cl2 B14465563 1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] CAS No. 66205-06-9](/img/structure/B14465563.png)
1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] is an organic compound that features a complex structure with multiple benzene rings and chloromethyl groups
Métodos De Preparación
The synthesis of 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-phenylenedi(ethane-2,1-diyl) with chloromethyl benzene under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently.
Análisis De Reacciones Químicas
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzene rings can participate in coupling reactions, forming larger aromatic systems.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] exerts its effects involves interactions with molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzene rings can participate in π-π interactions, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] include:
1,1’-[1,2-Ethanediyl]bis[2,3,4,5,6-pentabromo-]benzene:
1,3-Diacetylbenzene: Used in organic synthesis and as an intermediate in chemical reactions.
1,3-Diphenylpropane: Used in the synthesis of various organic compounds.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene].
Propiedades
Número CAS |
66205-06-9 |
|---|---|
Fórmula molecular |
C24H24Cl2 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
1,3-bis[2-[3-(chloromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H24Cl2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-16H,10-13,17-18H2 |
Clave InChI |
MVWRWPHAZJDRBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CCC2=CC(=CC=C2)CCl)CCC3=CC(=CC=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


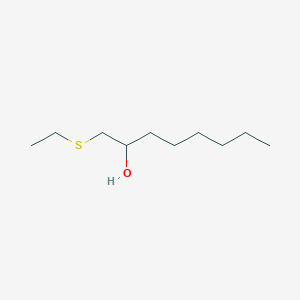
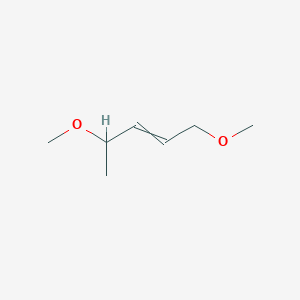
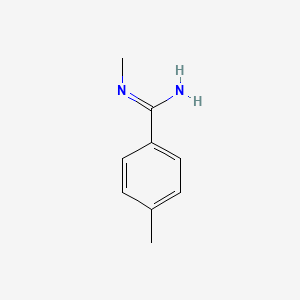
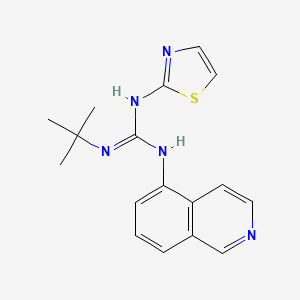
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
